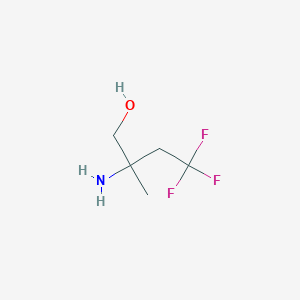

2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,4,4-trifluoro-2-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3NO/c1-4(9,3-10)2-5(6,7)8/h10H,2-3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJNWJGCIGRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780094-58-7 | |

| Record name | 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol

Established Synthetic Pathways to Trifluoromethylated Amino Alcohols

The synthesis of β-amino-α-trifluoromethyl alcohols can be approached through several established methods. A common strategy involves the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can be prepared using methods like the Dakin–West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). nih.gov Another pathway is the regioselective ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines to yield α-aminoalkyl trifluoromethyl ketones, which are then reduced to the corresponding amino alcohols. nih.gov

The reduction of the cyano group in cyanohydrins derived from trifluoromethyl ketones presents another viable route to β-amino-α-trifluoromethyl alcohols. nih.gov For instance, hexafluoroacetone (B58046) can be converted to its cyanohydrin, which upon reduction, yields the corresponding amino alcohol. nih.gov Additionally, the reaction of secondary amines with trifluoromethyloxirane can directly produce the desired amino alcohols through a regioselective ring cleavage. nih.gov

Achieving stereocontrol is crucial in the synthesis of chiral molecules like 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol. For related trifluoromethyl β-amino alcohols, stereoselective access to both syn and anti isomers has been described based on the ring opening of epoxy ethers with nitrogen nucleophiles. acs.org A notable method involves the reaction of 1-(trifluoromethyl) epoxy ethers with dimethylaluminum amide, followed by an in situ chelation-controlled stereoselective reduction of the intermediate amino ketone, yielding anti-(Trifluoromethyl) β-amino alcohols with high diastereoisomeric excess. acs.org

Furthermore, chiral anti-Trifluoromethyl β-Amino Alcohols have been prepared from homochiral epoxy ethers, which were obtained through asymmetric epoxidation with Mn-salen catalysts. acs.org Another approach to achieve high diastereoselectivity is through the asymmetric aldol (B89426) reaction for the synthesis of trifluoromethylated threonine and its analogs. nih.gov This involves the reaction of a monochiral Schiff base–Ni(II) complex with trifluoromethylketones. nih.gov

The demand for enantiomerically pure fluorinated compounds in drug design has driven the development of large-scale synthetic methods. For instance, a method for the large-scale (>150 g) preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been developed. mdpi.com This process utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which is then alkylated with CF₃–CH₂–I. mdpi.comresearchgate.net The subsequent disassembly of the complex allows for the recovery of the chiral auxiliary and the desired amino acid. mdpi.comresearchgate.net This strategy showcases a viable approach for the scalable and economically attractive production of chiral fluorinated amino acids. mdpi.com The development of uniform, multi-step pathways from a common chiral Ni(II) complex allows for the gram-scale synthesis of a variety of fluorinated amino acids in their Fmoc-protected form, ready for solid-phase peptide synthesis. chemrxiv.org

| Method | Key Features | Scale | Stereocontrol | Reference |

| Chiral Ni(II) Complex Alkylation | Recyclable chiral auxiliary, uses glycine Schiff base | >150 g | High | mdpi.comresearchgate.net |

| Uniform 2-Step Pathway | From a common Ni(II) complex to Fmoc-protected amino acids | Gram-scale | High (>94% ee) | chemrxiv.org |

Strategic Precursor Chemistry and Starting Materials for this compound Synthesis

Based on the established synthetic routes for related compounds, the synthesis of this compound would likely commence from precursors that can be readily trifluoromethylated or that already contain the trifluoromethyl group. A plausible precursor would be an α-aminoalkyl trifluoromethyl ketone. The synthesis of this intermediate could potentially start from an appropriate α-amino acid derivative through the Dakin–West reaction with trifluoroacetic anhydride. nih.gov

Alternatively, a route starting from a trifluoromethyl ketone, such as 1,1,1-trifluoroacetone, could be envisioned. The introduction of the amino and methyl groups could be achieved through various organic transformations. The use of the Ruppert–Prakash reagent (TMSCF₃) for the nucleophilic addition to keto-oximes has been demonstrated for the synthesis of trifluoromethylated monoterpene amino alcohols and could be adapted. mdpi.comnih.govresearchgate.net

Development of Novel Synthetic Routes for this compound

The development of novel synthetic routes for chiral fluorinated amino alcohols is an active area of research, with a focus on greener and more efficient methods.

Biocatalytic routes offer an attractive alternative to traditional chemical synthesis due to their high selectivity and environmentally benign nature. nih.gov Enzymes such as imine reductases, amino acid dehydrogenases, transaminases, lyases, and monoamine oxidases are employed for the synthesis of chiral amino alcohols. nih.gov Engineered amine dehydrogenases (AmDHs) have been utilized for the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org This approach offers high enantioselectivity (>99% ee). frontiersin.orgacs.org The enzymatic asymmetric reductive amination of α-hydroxymethyl ketones with enantiocomplementary imine reductases (IREDs) has also been shown to produce chiral N-substituted 1,2-amino alcohols with excellent ee values (91–99%). researchgate.net These enzymatic methods provide a potential pathway for the green synthesis of chiral amino alcohols. researchgate.net

| Enzyme Class | Reaction Type | Advantages | Reference |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of α-hydroxy ketones | High enantioselectivity (>99% ee), one-step synthesis | frontiersin.orgacs.org |

| Imine Reductase (IRED) | Asymmetric reductive amination of α-hydroxymethyl ketones | Excellent enantioselectivity (91-99% ee) | researchgate.net |

| Transketolase & Transaminase | Coupled cascade reaction | Synthesis from simple, non-chiral starting materials | nih.gov |

Recent advancements in fluorination chemistry have provided a range of modern reagents that could be applied to the synthesis of this compound. Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used for the synthesis of fluorinated amino acids. numberanalytics.commdpi.com These reagents, often used in conjunction with transition-metal catalysis, offer improved yields and selectivity. numberanalytics.com

Deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) and the more thermally stable Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for converting alcohols to alkyl fluorides and can also be used to convert carboxylic acids to trifluoromethyl derivatives. organic-chemistry.org PyFluor is another modern deoxyfluorination reagent that is noted for being inexpensive, thermally stable, and effective for a broad range of alcohols with minimal side product formation. organic-chemistry.org These reagents could potentially be used in the later stages of a synthetic route to introduce the trifluoromethyl group onto a suitable precursor. organic-chemistry.org

No Publicly Available Data for the Synthesis and Purification of this compound

A comprehensive review of scientific literature and patent databases has revealed a significant lack of publicly available information regarding the chemical compound this compound. Specifically, no detailed synthetic methodologies or advanced purification and isolation techniques for this particular molecule have been documented in the accessible public domain.

Consequently, it is not possible to provide a detailed article that adheres to the requested outline, which includes sections on synthetic methodologies and advanced purification techniques. The absence of primary scientific literature prevents the compilation of scientifically accurate and verifiable information, including research findings and data tables, as specified in the instructions.

While general methods for the synthesis and purification of structurally related compounds, such as other trifluoromethylated amino alcohols, are known, any discussion of these would be speculative and would not pertain specifically to this compound. Adhering to the strict focus on the requested compound, no further information can be provided.

Stereochemical Aspects and Chiral Pool Applications of 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol

Enantioselective Synthesis Strategies for 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

The creation of single-enantiomer α-trifluoromethyl amines and related amino alcohols is a significant challenge in synthetic chemistry. nih.gov A variety of stereoselective methods have been developed to address this, moving from classical resolution and chiral auxiliary-based methods to more modern asymmetric catalytic approaches. nih.govrsc.org These strategies are critical for accessing enantiomerically pure this compound, which possesses a quaternary stereocenter at the C2 position.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. ankara.edu.tr This strategy has been a cornerstone in the asymmetric synthesis of fluorinated amino acids and their derivatives. nih.gov

One of the most effective methods involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. mdpi.comnih.gov In a typical procedure, a recyclable chiral auxiliary, such as (S)-ortho-[N-(N-benzylprolyl)amino]benzophenone, forms a square-planar Ni(II) complex with a glycine Schiff base. mdpi.comnih.gov This complex acts as a chiral nucleophilic glycine equivalent. Subsequent alkylation of this complex with a trifluoromethyl-containing electrophile, followed by disassembly of the complex, yields the desired α-amino acid with high stereoselectivity. mdpi.comnih.gov While developed for amino acids, this methodology can be adapted for amino alcohols by using appropriate starting materials and reduction steps.

Another prominent approach utilizes chiral auxiliaries attached directly to the imino nitrogen in precursor molecules. nih.gov Nucleophilic addition of organometallic reagents to imines bearing such auxiliaries has been a foundational strategy for preparing α-trifluoromethyl amines. nih.gov Furthermore, enantiomerically pure β-amino alcohols derived from natural products like (+)-pulegon have proven to be effective auxiliaries in highly diastereoselective multi-step syntheses of trifluoromethylated alcohols. nih.gov

Table 1: Examples of Chiral Auxiliary-Mediated Syntheses for Related Trifluoromethylated Compounds

| Chiral Auxiliary Source | Substrate Type | Key Transformation | Stereoselectivity | Reference |

|---|---|---|---|---|

| (S)-N-benzylproline | Glycine Schiff Base-Ni(II) Complex | Alkylation with CF₃CH₂I | >99% de | mdpi.com |

| (+)-Pulegon | Glyoxal Derivative | Nucleophilic Trifluoromethylation | 11:1 to >50:1 dr | nih.gov |

| Chiral Amine | β-CF₃-substituted Michael Acceptor | Conjugate Addition | Diastereoselective | nih.gov |

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. The development of catalytic enantioselective methods for constructing carbon-fluorine and carbon-carbon bonds has been a major focus of research. researchgate.netresearchgate.net

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. researchgate.net For instance, the hydrogenation of trifluoromethyl-substituted enamides and olefins using chiral rhodium or iridium catalysts bearing N,P-ligands can produce products with fluoromethylated stereocenters in excellent yields and enantioselectivities (up to 99% ee). researchgate.netresearchgate.net This approach could be applied to a suitable unsaturated precursor of this compound.

Another strategy involves the catalytic enantioselective addition of nucleophiles to trifluoromethyl imines. nih.gov The addition of diorganozinc reagents to N-aryl trifluoromethyl ketimines, for example, provides a direct route to α-tertiary amines bearing a trifluoromethyl group. nih.gov Similarly, organocatalysis, using chiral thioureas, has been employed for the enantioselective cyanation of trifluoromethyl ketimines. nih.gov

Furthermore, chiral α-trifluoromethyl-β-amino alcohols, which are structurally related to the title compound, have themselves been used as effective chiral ligands. They have been shown to improve stereoselectivity in the addition of diethylzinc (B1219324) and Reformatsky reagents to carbonyl compounds and imines when compared to their non-fluorinated analogues. mdpi.com This suggests that this compound could potentially be used as a ligand in its own right to catalyze other asymmetric transformations.

Table 2: Asymmetric Catalytic Strategies for Synthesizing Chiral Fluorinated Molecules

| Catalytic Method | Catalyst/Ligand Type | Substrate Type | Bond Formed | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium-N,P Complex | Fluoromethylated Olefins | C-H | 90-98% ee | researchgate.net |

| Nucleophilic Addition | Diorganozinc Reagents | Trifluoromethyl Imines | C-C | Not specified | nih.gov |

| Cyanation | Takemoto's Thiourea | Trifluoromethyl Ketimines | C-C | Highly enantioselective | nih.gov |

| Electrophilic Fluorination | Chiral Metal Complexes | β-Keto Esters | C-F | Not specified | researchgate.net |

Diastereoselective Transformations Involving this compound

Once synthesized in an enantiopure form, this compound can participate in diastereoselective transformations, where its existing stereocenter directs the formation of new stereocenters. The steric and electronic influence of the trifluoromethyl group and the quaternary center are crucial in controlling the facial selectivity of reactions at nearby prochiral centers.

A notable concept in this area is diastereoconvergent synthesis, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. nih.govrsc.org This has been demonstrated in the synthesis of anti-1,2-amino alcohols via selenium-catalyzed intermolecular C-H amination. nih.govnsf.gov In such a process, the original allylic stereocenter is destroyed and then re-formed with high selectivity, independent of its initial configuration. nih.gov

Configurational Stability and Stereochemical Control in Chemical Reactions of this compound

The utility of a chiral building block is fundamentally dependent on the configurational stability of its stereocenters. The quaternary stereocenter at C2 of this compound is expected to be highly stable. This stability arises from several factors, primarily the influence of the trifluoromethyl group.

The trifluoromethyl group is sterically demanding, which can lock the conformation of a molecule and create a high energy barrier for processes that could lead to racemization. researchgate.net In cyclohexane (B81311) systems, for instance, a CF₃ group strongly favors an equatorial position due to its bulk. researchgate.net This steric hindrance protects the adjacent stereocenter from chemical attack that could invert its configuration.

Electronically, the strong C-F bond and the electron-withdrawing nature of the fluorine atoms also contribute to stability. nih.gov The presence of multiple C-F bonds can regulate molecular conformation through powerful stereoelectronic interactions, such as the gauche effect. nih.gov In the context of this compound, the absence of an acidic proton at the C2 stereocenter prevents racemization via enolization or related mechanisms. This inherent configurational stability ensures that the stereochemical information encoded in the molecule is preserved throughout multi-step synthetic sequences, which is essential for its role as a reliable chiral building block. acs.orgacs.org

Utilization of this compound in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds as starting materials for the synthesis of complex target molecules. ankara.edu.tr Enantiopure this compound is an excellent candidate for this approach, serving as a versatile fluorinated building block.

Its value stems from several features:

Multiple Functional Groups: The presence of both a primary amine and a primary alcohol allows for differential protection and subsequent elaboration into a wide array of other functionalities.

Stable Quaternary Stereocenter: As discussed, the configurationally robust stereocenter provides a fixed anchor point for building molecular chirality.

The Trifluoromethyl Group: This group imparts desirable properties to the final products, such as increased metabolic stability and lipophilicity, which are highly sought after in pharmaceutical drug design. nih.govmdpi.com

Optically active trifluoromethylated building blocks, such as chiral epoxides, are known to be attractive starting points for the preparation of various organofluorine compounds. nih.gov Similarly, this compound can be envisioned as a precursor to chiral fluorinated ligands for asymmetric catalysis, or it can be incorporated into peptide mimics and other bioactive molecules where the trifluoromethyl group can serve as a bioisostere for other chemical groups. mdpi.com The combination of functional handles and the unique properties conferred by the fluorine atoms makes it a valuable addition to the synthetic chemist's chiral pool.

Derivatives, Analogs, and Advanced Building Blocks Derived from 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol

Structural Modifications and Functionalization of 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol

The presence of both a primary amine and a primary alcohol in this compound allows for a wide range of structural modifications and functionalization strategies. The reactivity of these two functional groups can be selectively controlled through the use of appropriate protecting groups, enabling chemists to build complex molecules with high precision.

The amino group can be readily acylated to form amides, sulfonamides, and carbamates. Standard peptide coupling reagents can be employed to link the amino alcohol to carboxylic acids, opening avenues for its incorporation into peptide-like structures. Similarly, the hydroxyl group can be esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid, 2-amino-4,4,4-trifluoro-2-methylbutanoic acid, a valuable trifluoromethylated amino acid analog.

The strategic manipulation of these functional groups is key to harnessing the full potential of this building block for the synthesis of more complex and functionally diverse molecules.

Synthesis of Trifluoromethylated Peptidomimetics and Novel Amino Acid Derivatives

The incorporation of fluorinated amino acids into peptides is a well-established strategy to enhance their metabolic stability, conformational rigidity, and binding affinity. This compound and its derivatives are excellent precursors for the synthesis of trifluoromethylated peptidomimetics and novel amino acid analogs.

The corresponding carboxylic acid, 2-amino-4,4,4-trifluoro-2-methylbutanoic acid, can be synthesized and utilized in solid-phase peptide synthesis to introduce a trifluoromethylated leucine-like residue into peptide chains. The trifluoromethyl group can act as a bioisostere for the isopropyl group of leucine, potentially leading to peptides with improved pharmacological properties.

Furthermore, the amino alcohol itself can be used to create peptide isosteres where the amide bond is replaced by other linkages, leading to peptidomimetics with altered backbone structures and enhanced resistance to enzymatic degradation.

Design and Synthesis of Complex Fluorinated Heterocyclic Systems and Scaffolds

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of fluorinated heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their diverse biological activities.

For instance, condensation of the amino alcohol with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. Subsequent oxidation can yield the corresponding oxazolines. Similarly, reaction with isothiocyanates or carbon disulfide followed by cyclization can afford thiazolidine (B150603) and thiazoline (B8809763) derivatives. The trifluoromethyl and methyl groups at the C2 position of these heterocycles can impart unique conformational constraints and lipophilicity to the resulting molecules.

These heterocyclic systems can serve as core structures for the development of new classes of biologically active compounds, leveraging the unique properties conferred by the trifluoromethyl group.

Regioselective and Chemoselective Derivatization Strategies for this compound

The differential reactivity of the amino and hydroxyl groups in this compound allows for regioselective and chemoselective derivatization. By carefully choosing reaction conditions and protecting groups, one functional group can be modified while the other remains intact.

For example, the amino group can be selectively protected with common amine protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) under basic conditions. The protected amino alcohol can then undergo reactions at the hydroxyl group, such as oxidation or etherification. Subsequently, the protecting group on the amine can be removed to allow for further functionalization at that position.

Conversely, the hydroxyl group can be protected, for instance as a silyl (B83357) ether, allowing for selective reactions at the amino group. This orthogonal protection strategy is fundamental for the controlled, stepwise synthesis of complex derivatives.

Table 1: Protecting Group Strategies for this compound

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Amino | Boc (tert-butoxycarbonyl) | (Boc)₂O, base (e.g., Et₃N, NaOH) | Acid (e.g., TFA, HCl) |

| Amino | Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) |

| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, imidazole | Fluoride (B91410) source (e.g., TBAF) |

| Hydroxyl | Ac (Acetyl) | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH) |

Incorporation of this compound into Macrocyclic Architectures and Polymeric Structures

The development of macrocycles and polymers containing fluorinated motifs is a growing area of research, driven by the unique properties these materials can exhibit. This compound can be incorporated into such structures through various synthetic strategies.

For macrocyclization, derivatives of the amino alcohol bearing terminal reactive groups, such as an alkene or an alkyne, can be prepared. These precursors can then undergo ring-closing metathesis (RCM) or other cyclization reactions to form macrocyclic structures. The trifluoromethyl group within the macrocycle can influence its conformation and binding properties.

In polymer chemistry, derivatives of this compound can be designed as monomers for polymerization. For example, acrylamide (B121943) or methacrylate (B99206) derivatives of the amino or alcohol functionality could be synthesized and subsequently polymerized to yield fluorinated polymers. These polymers may possess interesting properties such as altered surface tension, thermal stability, and chemical resistance.

Spectroscopic and Structural Elucidation of 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton. The integration of these signals corresponds to the number of protons in each environment. Key expected resonances include a singlet for the C2-methyl group, signals for the diastereotopic protons of the C1-methylene group adjacent to the chiral center, and a quartet for the C3-methylene protons due to coupling with the three fluorine atoms on C4. The protons of the amine (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display five unique signals, one for each carbon atom in the molecule. The carbon atom of the trifluoromethyl group (C4) would appear at a characteristic upfield shift and exhibit a strong quartet splitting pattern due to one-bond coupling with the three fluorine atoms. The quaternary carbon (C2) bonded to the amino group, methyl group, and trifluoroethyl group will be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C1 (-CH₂OH) | ~3.5 - 3.7 ppm (m) | ~65 - 70 ppm |

| C2 (-C(NH₂)(CH₃)-) | - | ~55 - 60 ppm |

| C3 (-CH₂CF₃) | ~2.2 - 2.5 ppm (q) | ~35 - 40 ppm (q) |

| C4 (-CF₃) | - | ~125 - 130 ppm (q) |

| C2-CH₃ | ~1.2 - 1.4 ppm (s) | ~20 - 25 ppm |

| -NH₂ | Variable, broad (s) | - |

| -OH | Variable, broad (s) | - |

| Predicted shifts are relative to TMS. Multiplicity: s = singlet, q = quartet, m = multiplet. |

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope. huji.ac.il For this compound, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. illinois.edu Consequently, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. huji.ac.il In a proton-decoupled spectrum, this signal would be a singlet. In the proton-coupled spectrum, the signal would appear as a triplet due to coupling with the two adjacent protons on the C3 methylene (B1212753) group. The chemical shift of this signal provides definitive evidence for the trifluoroethyl moiety. colorado.edu

The C2 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral NMR shift reagents, typically paramagnetic lanthanide complexes, are employed to determine the enantiomeric purity of a sample. libretexts.org When a chiral shift reagent is added to a solution of the racemic compound, it forms diastereomeric complexes with each enantiomer. semmelweis.huresearchgate.net These diastereomeric complexes are not mirror images and have different NMR spectra. tcichemicals.com This results in the separation of signals for corresponding protons (or other nuclei) in the two enantiomers, allowing for the quantification of each enantiomer by integrating the respective peaks. researchgate.net This method is a powerful tool for assessing the enantiomeric excess (ee) of a chiral synthesis.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Conformation Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, while the N-H stretching of the primary amine would appear as two distinct peaks in the same region. Strong, sharp bands in the 1100-1300 cm⁻¹ range are characteristic of C-F stretching vibrations, confirming the presence of the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds show strong IR absorptions, they typically yield weaker Raman signals. Conversely, the C-C backbone of the molecule would be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1300 | Very Strong |

| C-O (Alcohol) | Stretching | 1000 - 1200 | Strong |

High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with high accuracy, which allows for the unambiguous determination of its elemental formula. nih.gov For C₅H₁₁F₃NO, HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH) or the trifluoroethyl radical (•CH₂CF₃) adjacent to the amino-bearing carbon.

Loss of water: Dehydration involving the hydroxyl group.

Cleavage of the C-C bond between the trifluoromethyl group and the rest of the molecule.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. nih.gov A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

Crucially, this technique can determine the absolute configuration (R or S) of the chiral center at C2. nih.gov It would also reveal the preferred conformation of the molecule in the crystal lattice and provide insight into intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing arrangement. analis.com.myresearchgate.net

Spectroscopic Analysis of Reactive Intermediates in the Synthesis of this compound

The synthesis of this compound, a complex fluorinated amino alcohol, involves a multi-step process where the identification and characterization of reactive intermediates are crucial for reaction monitoring, mechanism elucidation, and optimization of synthetic protocols. While direct spectroscopic studies on the intermediates in the synthesis of this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous reactions for the synthesis of structurally similar trifluoromethylated amino alcohols. The primary spectroscopic techniques employed for such analyses are Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A plausible synthetic route to this compound likely involves key transformations such as nucleophilic trifluoromethylation, introduction of a nitrogen-containing moiety (e.g., a nitro group), and subsequent reduction steps. The spectroscopic signatures of the transient species in each of these stages are critical for understanding the reaction progression.

Nucleophilic Trifluoromethylation Intermediates

A common strategy for introducing a trifluoromethyl group is the nucleophilic addition of a "CF₃⁻" equivalent to a carbonyl compound. The Ruppert-Prakash reagent (TMSCF₃) is frequently used for this purpose. mdpi.com The reaction is typically initiated by a fluoride (B91410) source, generating a transient pentacoordinate siliconate intermediate. While this species is generally too short-lived for detailed NMR or IR analysis under standard conditions, its formation can be inferred through kinetic studies and the observation of subsequent intermediates. nih.gov

Following the generation of the trifluoromethyl anion or a related reactive species, it attacks the carbonyl carbon of a suitable precursor, such as a β-keto ester. This leads to the formation of a tetrahedral intermediate, a trifluoromethylated alkoxide. This intermediate is also typically transient and is usually protonated upon workup to yield the corresponding alcohol. Its presence can be indirectly detected by monitoring the disappearance of the starting carbonyl signal in the IR spectrum.

Intermediates in the Introduction of the Amino Group

A versatile method for introducing an amino group is through the reduction of a nitro group. The synthesis of this compound could therefore proceed via a nitro-containing intermediate, such as 4,4,4-trifluoro-2-methyl-2-nitrobutan-1-ol. The reduction of such a nitro compound to the corresponding amine proceeds through a series of reactive intermediates, namely the nitroso and hydroxylamine (B1172632) species. nih.gov

The direct route of reduction involves a two-electron reduction of the nitro group to a nitroso intermediate (R-NO), followed by another two-electron reduction to a hydroxylamine (R-NHOH), and a final reduction to the amine (R-NH₂). nih.gov These intermediates can, in principle, be detected and characterized by various spectroscopic methods, although their isolation can be challenging due to their reactivity.

Spectroscopic Signatures of Nitro-Reduction Intermediates:

IR Spectroscopy: The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) in the starting material are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The disappearance of these strong absorptions is a key indicator of the reaction's progress. The intermediate nitroso group (N=O) has a characteristic stretching frequency around 1600-1500 cm⁻¹. The hydroxylamine intermediate would exhibit N-H and O-H stretching vibrations.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the changes in the chemical environment of the molecule as the nitro group is reduced. The appearance of signals corresponding to the N-H proton of the hydroxylamine and subsequently the NH₂ protons of the final amine product are indicative of the reaction's progression.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting the charged or easily ionizable intermediates in the reaction mixture. The molecular ions corresponding to the nitroso and hydroxylamine intermediates could potentially be observed, providing direct evidence of their formation.

Intermediates in Carbonyl and Ester Reduction

The final step in a plausible synthesis would be the reduction of a carbonyl or an ester functionality to the primary alcohol. This is commonly achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The mechanism of these reductions involves the formation of tetrahedral intermediates (alkoxides). These intermediates are highly reactive and are not typically observed directly by spectroscopy in a standard synthetic procedure. The progress of the reduction is monitored by the disappearance of the carbonyl stretching frequency (around 1750-1700 cm⁻¹) in the IR spectrum and the appearance of a broad O-H stretching band (around 3500-3200 cm⁻¹) for the alcohol product.

Representative Spectroscopic Data for Analogous Intermediates

To illustrate the expected spectroscopic features, the following tables provide representative data for functional groups that would be present in the reactive intermediates during the synthesis of this compound, based on data from structurally similar compounds.

Table 1: Representative IR Absorption Frequencies for Key Functional Groups in Reactive Intermediates

| Functional Group | Class of Intermediate | Typical Absorption Range (cm⁻¹) |

| C=O (Ester) | Precursor | 1750 - 1735 |

| NO₂ (asymmetric stretch) | Nitro-alkane intermediate | 1560 - 1540 |

| NO₂ (symmetric stretch) | Nitro-alkane intermediate | 1380 - 1360 |

| N=O | Nitroso intermediate | 1600 - 1500 |

| O-H (alcohol) | Hydroxylamine/Final Product | 3500 - 3200 (broad) |

| N-H | Hydroxylamine/Amine | 3500 - 3300 |

Table 2: Representative ¹⁹F NMR Chemical Shifts for the CF₃ Group in Different Environments

| Structural Moiety | Class of Compound | Typical ¹⁹F Chemical Shift Range (δ, ppm) |

| R-C(OH)-CF₃ | Trifluoromethyl carbinol | -75 to -80 |

| R-C(NH₂)-CF₃ | Trifluoromethyl amine | -70 to -75 |

Computational Chemistry and Theoretical Studies of 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol. These calculations reveal how the distribution of electrons influences the molecule's stability, reactivity, and intermolecular interactions.

The electronic structure is heavily influenced by the competing effects of its functional groups. The trifluoromethyl (-CF3) group acts as a potent electron-withdrawing group due to the high electronegativity of fluorine, which significantly polarizes the C-CF3 bond and affects the electron density across the molecule. Conversely, the amino (-NH2) and hydroxyl (-OH) groups are electron-donating and serve as key centers for nucleophilic and hydrogen-bonding activity.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to characterize the molecule's reactivity. The HOMO is typically localized around the electron-rich amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is influenced by the electron-deficient regions, particularly the carbon atom attached to the trifluoromethyl group. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP maps would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, confirming their role as nucleophilic and hydrogen-bond accepting sites. A region of positive potential (blue) would be expected around the hydrogen atoms of the -OH and -NH2 groups and, to a lesser extent, near the -CF3 group, indicating sites susceptible to nucleophilic attack. researchgate.net

| Property | Computational Method | Predicted Finding for this compound | Implication |

| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | High energy, localized on N and O atoms. | Site of electrophilic attack and electron donation. |

| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | Low energy, influenced by the σ* orbitals of the C-C-F framework. | Site of nucleophilic attack and electron acceptance. |

| HOMO-LUMO Gap (ΔE) | TD-DFT | Moderately large gap. | Indicates good kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311++G(d,p)) | Negative potential on N, O; Positive potential on H of NH2/OH. | Predicts sites for hydrogen bonding and electrostatic interactions. |

| Mulliken Atomic Charges | DFT (B3LYP/6-311++G(d,p)) | High negative charges on F, O, N; High positive charges on adjacent C and H atoms. | Quantifies the intramolecular polarization and reactivity. |

Conformational Analysis and Exploration of Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers that separate them.

The key rotatable bonds that define the molecule's conformation are the C1-C2, C2-N, and C2-C3 bonds. Theoretical studies on the non-fluorinated analogue, 2-amino-2-methyl-1-propanol, have shown that the lowest energy conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups. nih.govacs.org For the trifluorinated compound, this interaction is expected to persist and play a dominant role in determining the most stable conformation.

However, the presence of the sterically demanding and electronegative -CF3 group introduces additional complexity. Gauche interactions involving the bulky -CF3 group can be destabilizing. Computational methods, such as performing a relaxed potential energy surface (PES) scan, are used to explore the energy landscape. visualizeorgchem.comq-chem.com In a PES scan, a dihedral angle is systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained geometry. This process maps out the energy profile, revealing the energy minima (stable conformers) and maxima (transition states between conformers). The results indicate that conformers minimizing steric repulsion from the -CF3 group while preserving the intramolecular -OH···NH2 hydrogen bond are likely to be the most populated.

| Dihedral Angle Scanned | Key Interaction | Predicted Low-Energy Conformer | Predicted High-Energy Conformer |

| HO-C1-C2-N | Intramolecular H-bond | Gauche conformation allowing O-H···N interaction (~60°). | Anti conformation where H-bond is absent (~180°). |

| C1-C2-C3-C(F3) | Steric and Dipole Effects | Anti conformation minimizing steric clash between -CH2OH and -CF3 groups. | Gauche conformation with significant steric and electrostatic repulsion. |

| N-C2-C3-C(F3) | Steric Hindrance | Anti conformation minimizing steric clash between -NH2 and -CF3 groups. | Eclipsed or gauche conformations with high steric strain. |

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry is a vital tool for predicting spectroscopic data, which aids in the structural confirmation and analysis of newly synthesized molecules. By simulating spectra, theoretical results can be directly compared with experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

DFT calculations are highly effective for predicting vibrational frequencies. researchgate.net The computed IR spectrum for this compound would show characteristic absorption bands. Strong, broad bands in the 3300-3500 cm⁻¹ region would be assigned to the O-H and N-H stretching vibrations. A series of intense bands between 1100-1200 cm⁻¹ would be characteristic of the C-F stretching modes of the trifluoromethyl group. mdpi.comresearchgate.net

NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. For ¹H NMR, signals for the -OH and -NH2 protons would be identified. For ¹³C NMR, the carbon attached to the -CF3 group is predicted to appear as a quartet due to one-bond coupling (¹J(C-F)), while the adjacent quaternary carbon would show a smaller quartet splitting due to two-bond coupling (²J(C-F)). mdpi.com Perhaps most distinctively, the ¹⁹F NMR spectrum is predicted to show a sharp singlet, as all three fluorine atoms are chemically equivalent. nih.govnih.govresearchgate.netrsc.org Comparing these computed shifts with experimental values is a primary method for verifying the molecular structure.

| Spectroscopic Technique | Predicted Feature | Typical Calculated Value Range (DFT) | Corresponding Experimental Range |

| FT-IR | O-H / N-H stretching | 3300 - 3500 cm⁻¹ | 3300 - 3500 cm⁻¹ |

| FT-IR | C-F stretching (asymmetric/symmetric) | 1100 - 1200 cm⁻¹ | 1100 - 1200 cm⁻¹ |

| ¹H NMR | CH₂(OH) protons | 3.5 - 4.0 ppm | 3.5 - 4.0 ppm |

| ¹³C NMR | C F₃ Carbon | 120 - 130 ppm (quartet, ¹J(C-F) ≈ 280-290 Hz) | 120 - 130 ppm (quartet, ¹J(C-F) ≈ 285 Hz) |

| ¹³C NMR | C (NH₂)(CH₃) Carbon | 55 - 65 ppm (quartet, ²J(C-F) ≈ 25-30 Hz) | 55 - 65 ppm (quartet, ²J(C-F) ≈ 27 Hz) |

| ¹⁹F NMR | CF ₃ Fluorines | -70 to -75 ppm (relative to CFCl₃) | -70 to -75 ppm (singlet) |

Reaction Mechanism Studies and Transition State Analysis of this compound Synthesis and Transformations

Understanding the mechanisms of chemical reactions is crucial for optimizing synthesis and predicting potential byproducts. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and the calculation of activation energies.

A plausible synthetic route to this compound involves the nucleophilic trifluoromethylation of an α-amino ketone precursor using an organosilicon source like trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent). researchgate.net The mechanism of this reaction is complex and can be elucidated using computational modeling. nih.govsemanticscholar.org

Theoretical studies would involve locating the transition state (TS) for the key trifluoromethyl group transfer step. This is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. lsu.edu By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the reaction rate and determine the feasibility of the proposed pathway under specific conditions. Furthermore, by modeling the approach of the nucleophile to the chiral precursor, the origins of stereoselectivity can be understood, guiding the design of catalysts or reaction conditions to favor the desired stereoisomer. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

| Reaction Step | Computational Task | Information Gained |

| 1. Precursor Formation | Geometry Optimization | Structure and stability of the starting α-amino ketone. |

| 2. Catalyst Activation | Modeling interaction with fluoride (B91410) initiator (e.g., TBAF). | Elucidation of the formation of the active trifluoromethylating species (e.g., [Me₃Si(F)(CF₃)]⁻). |

| 3. C-CF₃ Bond Formation | Transition State Search (e.g., QST2/3, Berny) | Structure and energy of the transition state for CF₃⁻ addition to the carbonyl. |

| 4. Stereochemistry | Modeling diastereomeric transition states. | Calculation of activation energy differences (ΔΔG‡) to predict the major product stereoisomer. |

| 5. Product Formation | IRC Calculation | Confirmation that the TS connects reactants to the silylated alcohol intermediate. |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Self-Assembly

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. nih.gov This is particularly relevant for this compound, an amphiphilic molecule with a polar amino-alcohol "head" and a nonpolar/fluorous methyl/trifluoromethyl "tail". MD simulations can predict how this molecule interacts with itself and with solvents, providing insights into its solution-phase behavior and potential for self-assembly. aip.orgaip.org

In an MD simulation, a system is constructed consisting of many molecules of the compound and solvent (e.g., water). The forces between atoms are described by a classical force field. The simulation then solves Newton's equations of motion, tracking the position and velocity of every atom over time.

Analysis of the simulation trajectory can reveal key information. Radial distribution functions (RDFs) can show how water molecules organize around the polar head group (via hydrogen bonding) and the fluorous tail. The simulations can also predict the potential for aggregation. mdpi.com The hydrophobic and "fluorophobic" nature of the -CF3 group, combined with hydrogen bonding between the polar heads, could drive the molecules to self-assemble into structures like micelles or monolayers at interfaces. These simulations are critical for designing applications in materials science and nanotechnology where controlled assembly is desired.

| Interaction Type | Molecular Origin | Role in Self-Assembly | MD Analysis Tool |

| Hydrogen Bonding | -OH and -NH₂ groups with water or other molecules. | Strong, directional interactions that stabilize aggregates and define the structure of the polar interface. | Radial Distribution Function (g(r)), H-bond lifetime analysis. |

| Hydrophobic Interactions | Nonpolar -CH₃ group. | Drives the sequestration of the methyl group away from water, contributing to core formation in aggregates. | Solvent Accessible Surface Area (SASA), cluster analysis. |

| Fluorous Interactions | Segregation of -CF₃ groups. | Weak but specific interactions that can lead to the formation of distinct fluorous domains within an assembly. | RDFs between fluorine atoms, cluster analysis. |

| van der Waals Forces | General intermolecular attractions. | Contribute to the overall cohesive energy and packing within the nonpolar core of aggregates. | Potential energy calculations. |

| Dipole-Dipole Interactions | Molecular dipole moment from polarized C-F, C-O, C-N bonds. | Orients molecules within an aggregate and at interfaces. | Analysis of molecular orientation order parameters. |

Applications of 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol in Advanced Organic Synthesis

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

Chiral β-amino alcohols are a well-established class of organocatalysts and ligands for a wide array of asymmetric transformations. researchgate.netrsc.orgwestlake.edu.cn Their utility stems from their ability to form chiral environments that can effectively control the stereochemical outcome of a reaction. The introduction of a trifluoromethyl group into these structures can enhance their catalytic activity and selectivity. mdpi.com

The structural motif of 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol makes it an excellent candidate for development into novel chiral ligands and organocatalysts. The presence of both a hydroxyl and an amino group allows for the formation of bidentate ligands that can coordinate with metal centers, creating chiral Lewis acids for enantioselective catalysis. Furthermore, these functional groups can participate in hydrogen bonding, a key interaction in many organocatalytic transformations. researchgate.net

While direct studies on this compound as a catalyst are not extensively documented, the broader class of chiral α-trifluoromethyl-β-amino alcohols has shown improved stereoselectivity in reactions such as the addition of diethylzinc (B1219324) to aldehydes compared to their non-fluorinated counterparts. mdpi.com

Table 1: Examples of Asymmetric Transformations Catalyzed by Chiral Amino Alcohols

| Reaction Type | Catalyst Type | Achieved Stereoselectivity |

| Diels-Alder Cycloaddition | β-Amino alcohol-based organocatalysts | High enantioselectivity |

| 1,3-Dipolar Cycloaddition | β-Amino alcohol-based organocatalysts | Good to excellent stereocontrol |

| Aldol (B89426) Condensation | Chiral β-amino alcohols | High diastereoselectivity and enantioselectivity |

| Michael Addition | β-Amino alcohol-based organocatalysts | Effective enantiocontrol |

| Addition of Diethylzinc to Aldehydes | Chiral α-trifluoromethyl-β-amino alcohols | Improved stereoselectivity |

This table provides a summary of asymmetric reactions where chiral amino alcohols, including fluorinated analogs, have been successfully employed as catalysts.

Building Block for the Synthesis of Fluoro-Functionalized Heterocycles and Complex Molecular Scaffolds

Trifluoromethylated heterocyclic compounds are of immense interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netrsc.org this compound serves as a valuable building block for the synthesis of these important molecular scaffolds.

The bifunctional nature of this amino alcohol allows for its participation in a variety of cyclization reactions to form heterocycles such as oxazolidines, pyrrolidines, and piperidines. For instance, the amino and hydroxyl groups can react with carbonyl compounds or other electrophiles to construct five- and six-membered rings. These reactions can be designed to proceed with high diastereoselectivity, controlled by the existing stereocenter of the amino alcohol.

A comprehensive overview of synthetic methods for β-amino-α-trifluoromethyl alcohols highlights their transformations into trifluoromethylated carboxylic acids and various heterocycles. nih.govuzh.ch Trifluoromethylnitrones, which can be derived from related structures, are versatile precursors for trifluoromethylated isoxazolidines, dihydroisoxazoles, and β-lactams through [3+2] cycloaddition reactions. rsc.org

Utilization in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. mdpi.com The functional groups present in this compound make it an ideal substrate for such transformations.

The amino group can react with aldehydes or ketones to form imines in situ, which can then participate in reactions like the Passerini and Ugi MCRs. acs.orgnih.govresearchgate.net These reactions are widely used to generate peptide mimetics and other biologically active compounds. A recent study detailed a three-component cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols to produce bicyclic γ-lactams, demonstrating the utility of trifluoromethylated amino alcohols in complex MCRs. mdpi.com

Cascade reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, can also be initiated using this compound. For example, an initial reaction at the amino or hydroxyl group could be followed by an intramolecular cyclization, leading to the formation of intricate polycyclic systems.

Precursor for Bioisosteric Replacements in Rational Molecular Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve the potency, selectivity, and pharmacokinetic profile of a lead compound. nbinno.comresearchgate.net The trifluoromethyl group is a well-known bioisostere for an isopropyl group, and its incorporation can significantly enhance metabolic stability. mdpi.com

This compound can serve as a precursor for the introduction of a trifluoromethylated moiety as a bioisosteric replacement for other alkyl groups in a drug candidate. The selective introduction of fluorine into bioactive compounds is a mature strategy in drug design to increase efficacy, biological half-life, and bio-absorption. mdpi.comnih.gov The presence of the trifluoromethyl group can lead to improved binding affinity due to favorable interactions with the target protein. nih.gov

Table 2: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement | Key Property Alteration |

| Hydrogen | Fluorine | Increased metabolic stability, altered pKa |

| Methyl | Trifluoromethyl | Increased lipophilicity and metabolic stability |

| Isopropyl | Trifluoromethyl | Enhanced binding affinity and metabolic stability |

| Hydroxyl | Amino | Altered hydrogen bonding capacity |

This table illustrates common bioisosteric replacements and their impact on molecular properties, relevant to the functional groups present in this compound.

Integration into Click Chemistry Frameworks and Bioconjugation Strategies

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, has become an indispensable tool for bioconjugation and materials science. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

While this compound does not inherently possess the functional groups required for click chemistry, its amino and hydroxyl groups provide convenient handles for the introduction of azides or alkynes. For example, the amino group can be acylated with an alkyne- or azide-containing carboxylic acid, or the hydroxyl group can be etherified with a suitable azide- or alkyne-functionalized electrophile.

Once functionalized, this trifluoromethylated building block can be readily conjugated to biomolecules such as peptides, proteins, and nucleic acids. nih.govchemrxiv.org The incorporation of the trifluoromethyl group can be advantageous for studying biomolecular interactions using 19F NMR spectroscopy, a powerful analytical technique that benefits from the high sensitivity of the fluorine nucleus. nih.gov The trifluoromethylation of native aromatic residues in peptides has been demonstrated as a strategy for bioconjugation. nih.gov

Future Research Directions and Emerging Opportunities in 2 Amino 4,4,4 Trifluoro 2 Methylbutan 1 Ol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-amino-4,4,4-trifluoro-2-methylbutan-1-ol and its derivatives will likely focus on "green chemistry" principles to minimize environmental impact. A significant opportunity lies in the development of methods that utilize recyclable chiral auxiliaries. For instance, methodologies developed for the large-scale asymmetric synthesis of related compounds like (S)-2-amino-4,4,4-trifluorobutanoic acid employ a recyclable chiral auxiliary complexed with Ni(II), which can be recovered with high purity (~95%) and reused, making the process commercially competitive and sustainable. mdpi.comnih.gov Adapting such principles could lead to efficient and eco-friendly production pathways.

Further research should also explore the use of alternative energy sources to drive reactions. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and the use of organic reagents in the derivatization of amino acids. nih.gov Applying this technique to the synthesis or modification of this compound could offer a more energy-efficient and faster alternative to conventional heating methods.

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Parameter | Conventional Methods | Potential Sustainable Routes |

|---|---|---|

| Catalysts/Reagents | Stoichiometric, single-use reagents | Recyclable chiral auxiliaries, biocatalysts |

| Energy Source | Prolonged conventional heating | Microwave irradiation, sonication |

| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |

| Waste Generation | Higher waste output | Reduced waste through reagent recycling and improved atom economy |

Exploration of Novel Catalytic Applications and Methodologies

The chiral nature of this compound makes it a prime candidate for use as a ligand in asymmetric catalysis. Enantiomerically pure β-amino-α-trifluoromethyl alcohols have proven to be effective ligands for reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating significantly higher efficiency than their non-fluorinated counterparts. nih.gov The presence of both an amino and a hydroxyl group allows for the formation of bidentate metal complexes, which can create a well-defined chiral environment for stereoselective transformations.

Future work should focus on synthesizing and testing this compound as a ligand in a variety of metal-catalyzed reactions, including hydrogenations, C-C bond-forming reactions, and cycloadditions. Furthermore, its potential as an organocatalyst, leveraging the amino group for iminium/enamine catalysis, presents another exciting avenue for investigation. The trifluoromethyl group could influence the catalyst's reactivity and selectivity in novel ways.

Investigation of New Derivatization Strategies and Reactivity Modes

The bifunctional nature of this compound provides a platform for diverse derivatization strategies. The primary amino group and hydroxyl group can be selectively or simultaneously modified to generate a library of new compounds with tailored properties.

Amino Group Derivatization: The amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and sulfonylation. Advanced derivatization reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), an analog of the Sanger reagent, can be used to attach reporter groups for analytical purposes or to synthesize more complex structures. nih.gov

Hydroxyl Group Derivatization: The primary alcohol can be converted into esters, ethers, or halides, providing a handle for further functionalization. For example, tosylation of the hydroxyl group in a related compound, ethyl 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutanoate, facilitates elimination reactions to form unsaturated derivatives. nih.gov

Bifunctional Reactivity: The proximity of the amino and hydroxyl groups allows for the formation of cyclic structures such as oxazolidines or morpholines, which are valuable scaffolds in medicinal chemistry.

Investigating these reactivity modes will not only expand the chemical space accessible from this building block but also facilitate the synthesis of molecules designed for specific applications.

Integration of Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound requires the integration of advanced analytical and theoretical methods. While basic characterization is routine, deeper insights can be gained through a synergistic approach.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule. ¹⁹F NMR is crucial for probing the electronic environment of the trifluoromethyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: This can confirm the presence of key functional groups (O-H, N-H, C-F stretches) and study intermolecular interactions like hydrogen bonding. analis.com.my

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation in the solid state, offering a benchmark for computational models. analis.com.my

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with FTIR data), and calculate NMR chemical shifts. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which is crucial for predicting reactivity. researchgate.net

Table 2: Application of Advanced Analytical Techniques

| Technique | Information Gained | Purpose |

|---|---|---|

| 2D NMR Spectroscopy | Precise atomic connectivity and spatial relationships | Unambiguous structure elucidation |

| X-ray Crystallography | Solid-state conformation, bond lengths/angles | Definitive 3D structural analysis |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO) | Predicting reactivity and spectroscopic properties |

| Molecular Electrostatic Potential (MEP) | Mapping of electron-rich and electron-poor regions | Understanding sites for nucleophilic/electrophilic attack |

Potential Applications in Materials Science and Functional Molecule Design

The unique combination of functional groups makes this compound an attractive building block for creating advanced materials and functional molecules.

In medicinal chemistry , the trifluoromethyl group is a well-established bioisostere for groups like isopropyl, and its incorporation can enhance metabolic stability and receptor binding affinity. mdpi.com Fluorinated amino acids and their derivatives are in high demand for the de novo design of peptides and peptidomimetics with improved pharmacokinetic profiles. nih.govresearchgate.net This amino alcohol can serve as a scaffold for developing new therapeutic agents.

In materials science , the presence of two reactive sites (amino and hydroxyl) allows it to be used as a monomer in polymerization reactions. For example, it could be incorporated into polyamides, polyesters, or polyurethanes. The trifluoromethyl groups would be appended along the polymer backbone, potentially imparting properties such as increased thermal stability, chemical resistance, and hydrophobicity to the resulting material. These fluorinated polymers could find applications in high-performance coatings, membranes, or advanced textiles.

Q & A

Basic Question: What are the recommended synthetic routes for 2-Amino-4,4,4-trifluoro-2-methylbutan-1-ol, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis typically involves fluorination and amination steps. A plausible route is:

Trifluoromethylation : Start with a 2-methylbutenol precursor. Introduce trifluoromethyl groups via radical trifluoromethylation using CF₃I and a Cu(I) catalyst under UV light .

Amination : Perform nucleophilic substitution or reductive amination on intermediates (e.g., ketones or epoxides) using NH₃ or protected amines.

Optimization : Monitor reaction kinetics via HPLC or GC-MS. Adjust solvent polarity (e.g., DMF for amination, THF for fluorination) and temperature (0–25°C for stereochemical control).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.